molecular formula C8H6FN B13599284 1-Fluoro-4-isocyano-2-methylbenzene CAS No. 1258405-86-5

1-Fluoro-4-isocyano-2-methylbenzene

Katalognummer: B13599284
CAS-Nummer: 1258405-86-5
Molekulargewicht: 135.14 g/mol
InChI-Schlüssel: BGJLICCTTDUQTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoro-4-isocyano-2-methylbenzene is an organic compound with the molecular formula C8H6FN. It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, an isocyano group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Fluoro-4-isocyano-2-methylbenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a benzene derivative is treated with an electrophile to introduce the desired substituents. For example, starting with 1-fluoro-2-methylbenzene, the isocyano group can be introduced using a suitable isocyanation reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1-Fluoro-4-isocyano-2-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include hydroxide ions, alkoxide ions, and amines.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the isocyano group.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the isocyano group to an amine.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

    Oxidation Products: Oxidation of the isocyano group can lead to the formation of isocyanates or other oxidized derivatives.

    Reduction Products: Reduction of the isocyano group typically results in the formation of amines.

Wissenschaftliche Forschungsanwendungen

1-Fluoro-4-isocyano-2-methylbenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-fluoro-4-isocyano-2-methylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the aromatic ring. This intermediate then undergoes further reactions to yield the final product . The isocyano group can also participate in coordination chemistry, forming stable complexes with metal ions and other ligands.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Fluoro-4-isocyano-2-methylbenzene is unique due to the presence of both the fluorine and isocyano groups on the benzene ring. This combination of substituents imparts distinct reactivity and makes the compound valuable in various synthetic and research applications.

Eigenschaften

CAS-Nummer

1258405-86-5

Molekularformel

C8H6FN

Molekulargewicht

135.14 g/mol

IUPAC-Name

1-fluoro-4-isocyano-2-methylbenzene

InChI

InChI=1S/C8H6FN/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1H3

InChI-Schlüssel

BGJLICCTTDUQTE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)[N+]#[C-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.